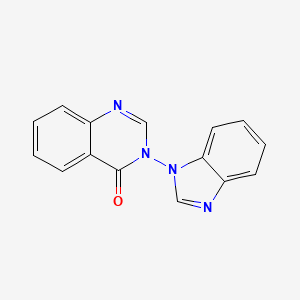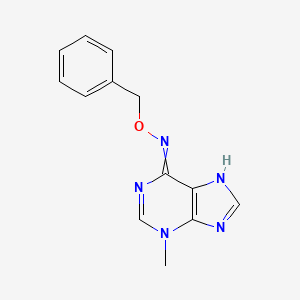![molecular formula C15H13NO3 B11857387 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring and an isopropylamino group. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione typically involves multi-step procedures starting from readily available precursors. One common method involves the cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction can be catalyzed by palladium on carbon (Pd/C) under reverse hydrogenolysis conditions, which provides a waste-free approach to the synthesis of the desired naphthoquinone derivatives .
Another efficient method involves visible-light-mediated [3+2] cycloaddition reactions. This green chemistry approach utilizes visible light to drive the reaction, resulting in high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated processes can be optimized for industrial applications, ensuring high efficiency and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines and antiviral properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Used in the development of novel materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and viruses .
Comparación Con Compuestos Similares
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione can be compared with other naphthoquinone derivatives, such as:
Naphtho[2,3-b]thiophene-4,9-dione: Similar structure but with a thiophene ring instead of a furan ring.
Lapachol: A naturally occurring naphthoquinone with antitumor and antiviral activities.
Plumbagin: Another naturally occurring naphthoquinone known for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its isopropylamino group, which can enhance its biological activity and selectivity compared to other naphthoquinone derivatives.
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-(propan-2-ylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H13NO3/c1-8(2)16-12-7-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19-12/h3-8,16H,1-2H3 |
Clave InChI |
SQNUFZQUFFBKJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)



![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)



![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)

